molecular formula C8H10N2S B1299000 1-Methyl-1-phenylthiourea CAS No. 4104-75-0

1-Methyl-1-phenylthiourea

Cat. No. B1299000
CAS RN: 4104-75-0
M. Wt: 166.25 g/mol
InChI Key: MCWZNJNWGQPUGL-UHFFFAOYSA-N
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Patent
US04252963

Procedure details

When the reaction is carried out as described in Example 23 with the exception that instead of N-ethyl-N-phenylthiourea an equimolar amount of N-methyl-N-phenylthiourea is used, 3-methyl-2-iminobenzthiazoline melting at 122° C. is obtained in a yield of 95.6% and with an equally good purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:4]([NH2:6])=[S:5])C.CN(C1C=CC=CC=1)C(N)=S>>[CH3:1][N:3]1[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[S:5][C:4]1=[NH:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(=S)N)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=S)N)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(SC2=C1C=CC=C2)=N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.